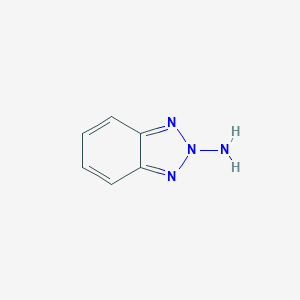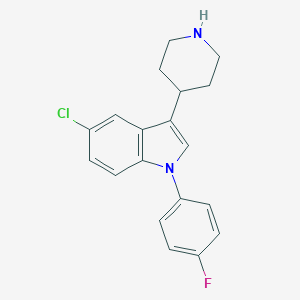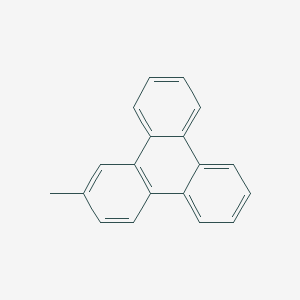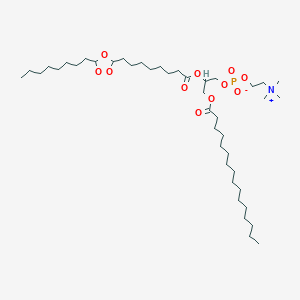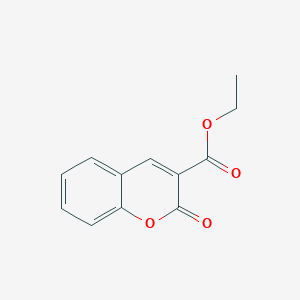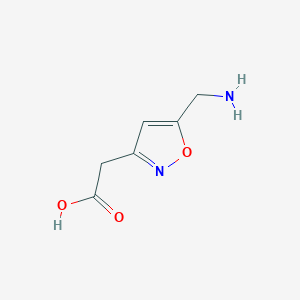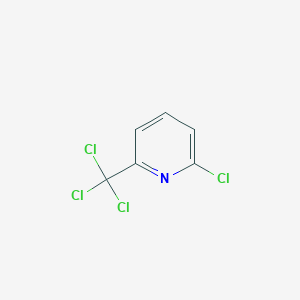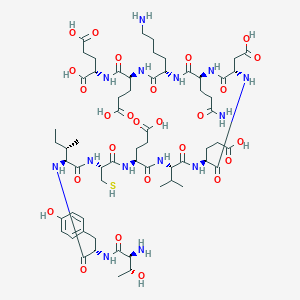
Tyicevedqkee
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyicevedqkee is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of Tyicevedqkee involves the inhibition of specific enzymes that are involved in various biological processes. This inhibition leads to a disruption of these processes, which can be used to study their underlying mechanisms. This compound has been found to be particularly effective in inhibiting the activity of certain types of enzymes, making it a valuable tool for studying specific biological pathways.
Efectos Bioquímicos Y Fisiológicos
Tyicevedqkee has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, which can lead to changes in cellular metabolism and function. This compound has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tyicevedqkee in lab experiments is its specificity. This compound has been found to be highly selective in its inhibition of specific enzymes, which makes it a valuable tool for studying specific biological pathways. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and to monitor its effects carefully.
Direcciones Futuras
There are many potential future directions for research on Tyicevedqkee. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new biological targets for this compound, which may have potential therapeutic applications. Additionally, the development of new formulations and delivery methods for Tyicevedqkee may enhance its efficacy and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of Tyicevedqkee involves a complex series of chemical reactions. The process begins with the reaction of a specific set of chemicals, which are then purified and subjected to further reactions. The final product is obtained through a series of purification steps, which ensure that the compound is of high purity and quality.
Aplicaciones Científicas De Investigación
Tyicevedqkee has a wide range of scientific research applications. It has been used to study various biological processes, including protein synthesis, DNA replication, and cell signaling. This compound has also been used to study the effects of drugs on cells and tissues, as well as the mechanisms of drug resistance.
Propiedades
Número CAS |
126144-46-5 |
|---|---|
Nombre del producto |
Tyicevedqkee |
Fórmula molecular |
C62H96N14O26S |
Peso molecular |
1485.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C62H96N14O26S/c1-6-29(4)50(76-57(96)39(73-59(98)48(65)30(5)77)25-31-10-12-32(78)13-11-31)61(100)74-41(27-103)58(97)69-37(17-22-45(84)85)55(94)75-49(28(2)3)60(99)70-36(16-21-44(82)83)54(93)72-40(26-47(88)89)56(95)68-34(14-19-42(64)79)52(91)66-33(9-7-8-24-63)51(90)67-35(15-20-43(80)81)53(92)71-38(62(101)102)18-23-46(86)87/h10-13,28-30,33-41,48-50,77-78,103H,6-9,14-27,63,65H2,1-5H3,(H2,64,79)(H,66,91)(H,67,90)(H,68,95)(H,69,97)(H,70,99)(H,71,92)(H,72,93)(H,73,98)(H,74,100)(H,75,94)(H,76,96)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,101,102)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1 |
Clave InChI |
AZDASIIAIPAELA-UCEFLIQFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)N |
SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |
Otros números CAS |
126144-46-5 |
Secuencia |
TYICEVEDQKEE |
Sinónimos |
CD4 (81-92) CD4 (81-92), D-Ile CD4 (81-92), D-Tyr CD4 (81-92), D-Tyr,D-Cys,D-Glu(5) CD4(81-92) Thr-Tyr-Ile-Cys-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu threonyl-tyrosyl-isoleucyl-cysteinyl-glutamyl-valyl-glutamyl-aspartyl-glutaminyl-lysyl-glutamyl-glutamic acid TYICEVEDQKEE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
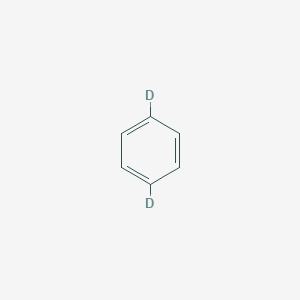
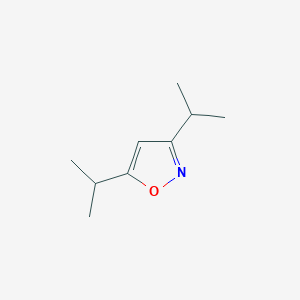
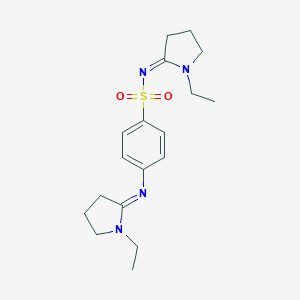
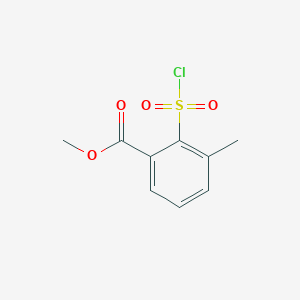
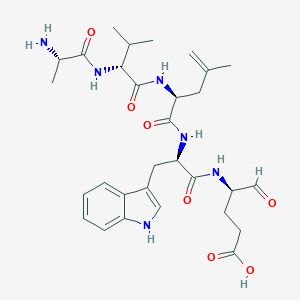
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
